4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide
CAS No.:
Cat. No.: VC14771895
Molecular Formula: C19H20N6O2S
Molecular Weight: 396.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N6O2S |
|---|---|
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | 4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C19H20N6O2S/c26-17(22-16-7-3-4-8-20-16)13-21-19(27)25-11-9-24(10-12-25)18-14-5-1-2-6-15(14)28-23-18/h1-8H,9-13H2,(H,21,27)(H,20,22,26) |
| Standard InChI Key | PUEOTZKCGXORPR-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)NCC(=O)NC4=CC=CC=N4 |
Introduction
4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This compound features a benzothiazole moiety, a piperazine ring, and a pyridinylamino group, which contribute to its intricate molecular architecture and diverse reactivity profile.
Synthesis
The synthesis of 4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide typically involves multi-step organic reactions. These steps require careful optimization to ensure high yields and purity of the final product. While specific synthetic routes are not detailed in the available literature, the compound's synthesis likely involves reactions typical for amide formation and modification of the benzothiazole and pyridine rings.
Biological Activity and Applications
This compound has been studied for its potential as an antileishmanial agent, particularly in inhibiting enzymes involved in sterol biosynthesis in pathogens such as Leishmania donovani. The presence of multiple functional groups enhances its reactivity and biological profile, indicating its classification as a lead compound in drug discovery. The mechanism of action for compounds similar to 4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide primarily involves inhibition of enzymes critical for pathogen survival.
Chemical Reactivity
The chemical reactivity of 4-(1,2-benzothiazol-3-yl)-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]piperazine-1-carboxamide can be explored through various reactions. These include hydrolysis, acylation, and coupling reactions typical for amides. The piperazine ring can participate in nucleophilic substitutions, while the benzothiazole group may engage in electrophilic aromatic substitution reactions. Additionally, the presence of the pyridine ring allows for coordination with metal ions, potentially enhancing its reactivity and biological profile.
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